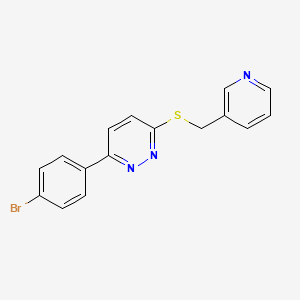
3-(4-Bromophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Bromophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine” is a complex organic molecule that contains a pyridazine ring, a bromophenyl group, and a pyridin-3-ylmethylsulfanyl group. Pyridazine is a basic aromatic ring with two nitrogen atoms. The bromophenyl group is a phenyl ring with a bromine atom attached, and the pyridin-3-ylmethylsulfanyl group contains a pyridine ring attached to a sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors like the presence of the bromine atom and the pyridazine ring could influence properties like polarity, solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Studies have demonstrated the synthesis of novel heterocyclic compounds incorporating various moieties suitable for use as antimicrobial agents. For instance, Darwish et al. (2014) explored the synthesis of new heterocyclic compounds, which include derivatives bearing a biologically active sulfonamide moiety, showing promising results in vitro for both antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Gad-Elkareem, Abdel-fattah, & Elneairy (2011) synthesized new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for their antimicrobial activities, showcasing the potential of such compounds in antimicrobial applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Herbicidal Activities
The synthesis and evaluation of pyridazine derivatives for their herbicidal activities have been a focus of research. Xu et al. (2008) reported on the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, some of which exhibited equal or higher herbicidal activities compared to commercial bleaching herbicides (Xu et al., 2008). This research indicates the potential for developing effective herbicidal agents based on pyridazine derivatives.
Anti-Inflammatory and Anticonvulsant Activities
The exploration of heterocyclic compounds for their potential anti-inflammatory and anticonvulsant activities has also been undertaken. Dawood et al. (2006) synthesized new benzofuran-based heterocycles, investigating their anticonvulsant and anti-inflammatory activities. This study highlights the therapeutic potential of these compounds in medical applications (Dawood, Abdel-Gawad, Ellithey, Mohamed, & Hegazi, 2006).
Water Oxidation Catalysts
Research into the use of pyridazine derivatives as catalysts for water oxidation presents an intriguing application in the field of renewable energy. Zong and Thummel (2005) described a family of Ru complexes that include a bridging ligand derived from pyridazine, which shows promise in oxygen evolution reactions, indicating its potential in water oxidation processes (Zong & Thummel, 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQBHGYEQAJOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913880.png)
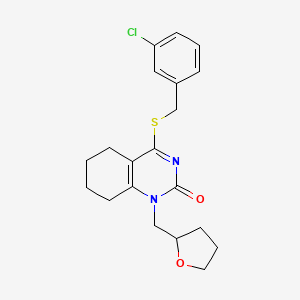
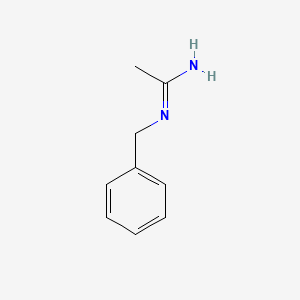
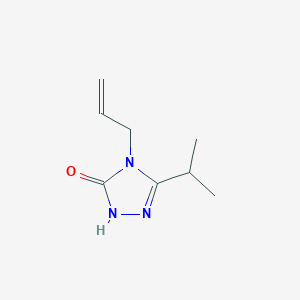
![1-[(3-Chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione](/img/structure/B2913885.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2913886.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2913888.png)
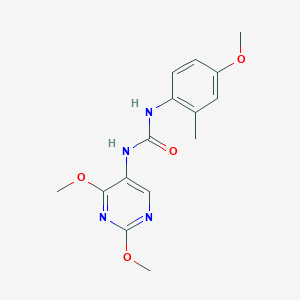
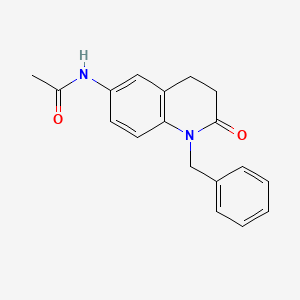
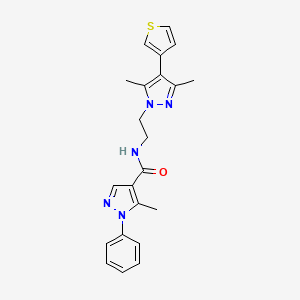
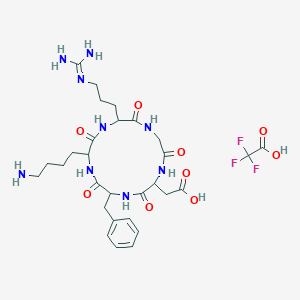

![tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2913900.png)
![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)